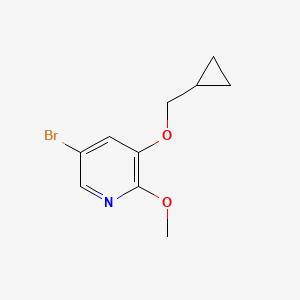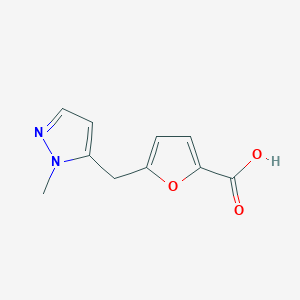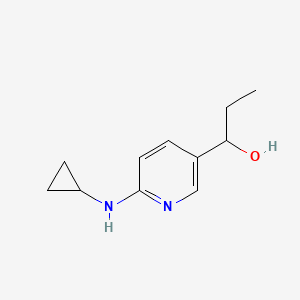![molecular formula C6H4BrIN4 B15057096 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine CAS No. 1427502-20-2](/img/structure/B15057096.png)
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse biological and chemical properties. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors followed by halogenation. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. The cyclization process is often promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and iodine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazo[1,5-A]pyrazines, while oxidation and reduction can yield different oxidized or reduced derivatives .
Applications De Recherche Scientifique
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1-iodoimidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrazin-8-amine, 1-bromo-3-(2S)-2-pyrrolidinyl-
Uniqueness
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and chemical properties. This dual halogenation is less common in similar compounds, making it a valuable compound for specific chemical and biological studies .
Propriétés
Numéro CAS |
1427502-20-2 |
|---|---|
Formule moléculaire |
C6H4BrIN4 |
Poids moléculaire |
338.93 g/mol |
Nom IUPAC |
3-bromo-1-iodoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-6-11-4(8)3-5(9)10-1-2-12(3)6/h1-2H,(H2,9,10) |
Clé InChI |
MITPLXDCNLKKEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(N=C2Br)I)C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



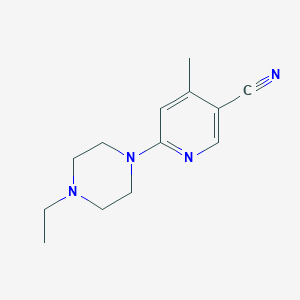
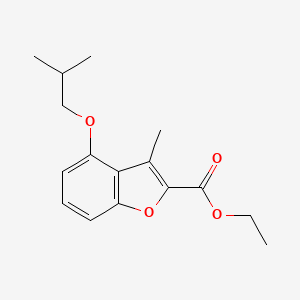
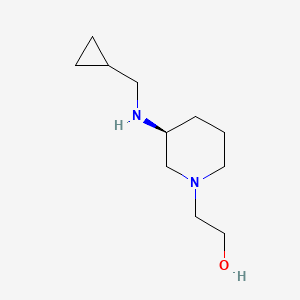
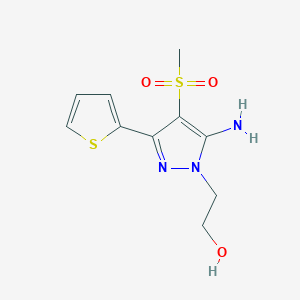

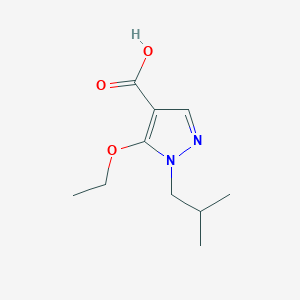
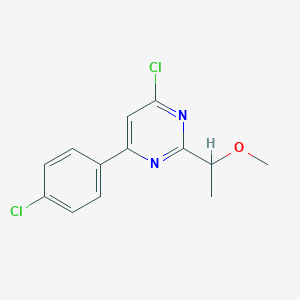
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
